

# Technical Guide: Determination of the Molecular Weight of 3-Ethoxy-4-propoxybenzaldehyde

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **3-Ethoxy-4-propoxybenzaldehyde**

Cat. No.: **B442570**

[Get Quote](#)

Audience: Researchers, Scientists, and Drug Development Professionals

## Introduction

**3-Ethoxy-4-propoxybenzaldehyde** is an aromatic aldehyde compound characterized by ethoxy and propoxy functional groups attached to a benzaldehyde core. A precise understanding of its molecular weight is fundamental for a range of applications in chemical synthesis, pharmacological research, and drug development. Accurate molecular weight is critical for stoichiometric calculations, analytical characterization (such as mass spectrometry), and ensuring the purity and identity of the compound in experimental settings.

This technical guide provides a detailed methodology for the calculation of the molecular weight of **3-Ethoxy-4-propoxybenzaldehyde**, presenting the underlying atomic weight data and the computational workflow.

## Molecular Formula and Component Elements

The chemical structure of **3-Ethoxy-4-propoxybenzaldehyde** corresponds to the molecular formula  $C_{12}H_{16}O_3$ .<sup>[1][2]</sup> This formula indicates that each molecule is composed of twelve carbon atoms, sixteen hydrogen atoms, and three oxygen atoms.

## Data Presentation: Atomic Weights

The calculation of the molecular weight is based on the standard atomic weights of the constituent elements. The values used in this guide are the conventional atomic weights as recognized by the International Union of Pure and Applied Chemistry (IUPAC).

| Element  | Symbol | Quantity (in molecule) | Standard Atomic Weight (amu) | Subtotal (amu) |
|----------|--------|------------------------|------------------------------|----------------|
| Carbon   | C      | 12                     | ~12.011[3][4]                | 144.132        |
| Hydrogen | H      | 16                     | ~1.008[5][6][7][8]           | 16.128         |
| Oxygen   | O      | 3                      | ~15.999[9][10]<br>[11]       | 47.997         |
| Total    |        | 208.257                |                              |                |

The calculated molecular weight of **3-Ethoxy-4-propoxybenzaldehyde** is 208.257 g/mol. This value is consistent with published data, which lists the molecular weight as approximately 208.26 g/mol.[1]

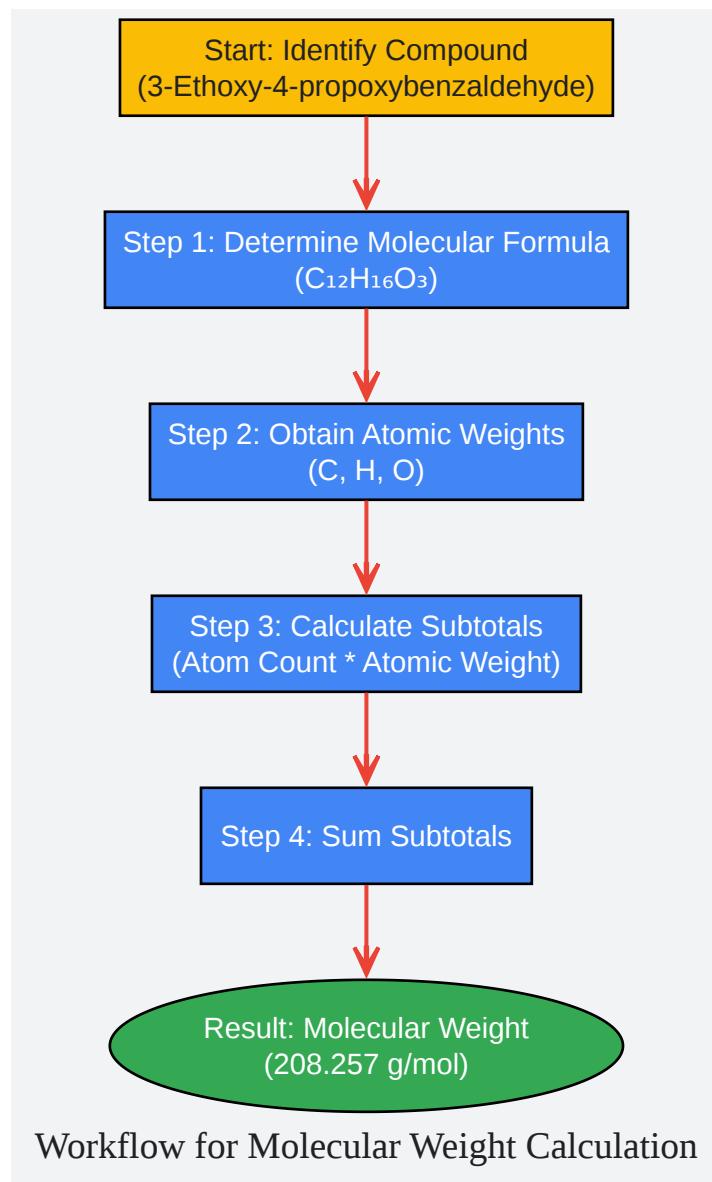
## Experimental Protocol: Molecular Weight Calculation

This section details the protocol for the theoretical calculation of the molecular weight of **3-Ethoxy-4-propoxybenzaldehyde**.

**4.1 Objective:** To determine the molecular weight of **3-Ethoxy-4-propoxybenzaldehyde** from its molecular formula and the standard atomic weights of its constituent elements.

### 4.2 Materials:

- Molecular Formula:  $C_{12}H_{16}O_3$
- Standard Atomic Weight Data (IUPAC)


### 4.3 Procedure:

- Identify Constituent Elements: Deconstruct the molecular formula ( $C_{12}H_{16}O_3$ ) into its constituent elements: Carbon (C), Hydrogen (H), and Oxygen (O).
- Determine Atom Count: Quantify the number of atoms for each element present in a single molecule:
  - Carbon: 12 atoms
  - Hydrogen: 16 atoms
  - Oxygen: 3 atoms
- Obtain Standard Atomic Weights: Reference the standard atomic weight for each element:
  - C  $\approx$  12.011 amu
  - H  $\approx$  1.008 amu
  - O  $\approx$  15.999 amu
- Calculate Subtotals: Multiply the atom count of each element by its respective atomic weight to determine the total mass contribution for that element.
  - Mass (C) =  $12 * 12.011$  amu = 144.132 amu
  - Mass (H) =  $16 * 1.008$  amu = 16.128 amu
  - Mass (O) =  $3 * 15.999$  amu = 47.997 amu
- Summation: Sum the subtotals from the previous step to arrive at the final molecular weight.
  - Molecular Weight =  $144.132 + 16.128 + 47.997 = 208.257$  amu

4.4 Result: The calculated molecular weight is 208.257 amu, which is expressed in g/mol for molar mass considerations.

## Visualization of Calculation Workflow

The logical flow of the molecular weight calculation protocol is illustrated in the diagram below.



[Click to download full resolution via product page](#)

Caption: Workflow for Molecular Weight Calculation.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. matrixscientific.com [matrixscientific.com]
- 2. Benzaldehyde, 3-ethoxy-4-propoxy- (9CI) | 350988-41-9 [amp.chemicalbook.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 5. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 6. quora.com [quora.com]
- 7. Hydrogen - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. princeton.edu [princeton.edu]
- 10. Oxygen - Wikipedia [en.wikipedia.org]
- 11. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]
- To cite this document: BenchChem. [Technical Guide: Determination of the Molecular Weight of 3-Ethoxy-4-propoxybenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b442570#3-ethoxy-4-propoxybenzaldehyde-molecular-weight]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)